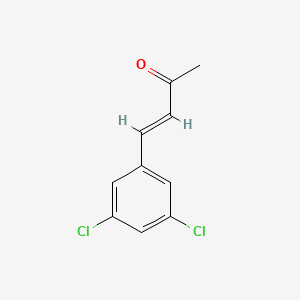

4-(3,5-Dichlorophenyl)but-3-en-2-one

CAS No.:

Cat. No.: VC18216480

Molecular Formula: C10H8Cl2O

Molecular Weight: 215.07 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H8Cl2O |

|---|---|

| Molecular Weight | 215.07 g/mol |

| IUPAC Name | (E)-4-(3,5-dichlorophenyl)but-3-en-2-one |

| Standard InChI | InChI=1S/C10H8Cl2O/c1-7(13)2-3-8-4-9(11)6-10(12)5-8/h2-6H,1H3/b3-2+ |

| Standard InChI Key | HUFNZQXJULCVSL-NSCUHMNNSA-N |

| Isomeric SMILES | CC(=O)/C=C/C1=CC(=CC(=C1)Cl)Cl |

| Canonical SMILES | CC(=O)C=CC1=CC(=CC(=C1)Cl)Cl |

Introduction

Synthetic Methodologies

Aldol Condensation

The primary synthesis route involves aldol condensation between acetone and 3,4-dichlorobenzaldehyde. This reaction proceeds under acidic or basic catalysis, forming the conjugated enone via dehydration . The mechanism involves:

-

Deprotonation of acetone to form an enolate.

-

Nucleophilic attack on the aldehyde carbonyl.

-

Elimination of water to generate the α,β-unsaturated ketone.

Optimized conditions reported in the patent literature (RU2482105C1) use styrene and acetic anhydride in a molar ratio of 1:2–4, catalyzed by Al₂O₃ at 120–130°C . This method achieves high yields by leveraging the catalyst’s surface acidity to promote dehydration .

Applications in Pharmaceutical Chemistry

4-(3,4-Dichlorophenyl)but-3-en-2-one serves as a precursor in synthesizing bioactive molecules. Its dichlorophenyl group enhances lipophilicity, facilitating blood-brain barrier penetration, while the enone moiety enables Michael additions for functionalization . Notable applications include:

-

Antimicrobial Agents: Chlorinated aromatics exhibit broad-spectrum activity against bacteria and fungi. For example, (3,5-dichlorophenyl)(4-propylphenyl)methanone (CAS 951887-93-7) demonstrates potent antibiotic properties .

-

Kinase Inhibitors: The enone system can form covalent bonds with cysteine residues in kinase active sites, a strategy employed in targeted cancer therapies .

| Supplier | Packaging | Price (USD) |

|---|---|---|

| TRC | 250 mg | $265 |

| BroadPharm | 1 g | $390 |

| SynQuest Labs | 500 mg | $576 |

These costs underscore the demand for efficient synthetic protocols to reduce production expenses .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume